Boc-L-phenylalanine methyl ester

Beschreibung

The exact mass of the compound Boc-Phe-OMe is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSWSVBXRBXPRL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432331 | |

| Record name | Boc-Phe-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-73-6 | |

| Record name | Boc-Phe-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-phenylalanine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Boc-L-phenylalanine methyl ester.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester (Boc-L-Phe-OMe), a critical building block in peptide synthesis and pharmaceutical development.

Core Properties and Specifications

Boc-L-phenylalanine methyl ester is an N-terminally protected derivative of L-phenylalanine, where the tert-butoxycarbonyl (Boc) group safeguards the amine functionality, and a methyl ester protects the carboxylic acid. This dual protection makes it a versatile reagent for the controlled, stepwise assembly of peptide chains.[1] Its role is crucial for improving the solubility and bioavailability of peptides, which is essential for drug formulation and delivery.[1]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [2] |

| Synonyms | Boc-Phe-OMe, N-Boc-L-phenylalanine methyl ester, Methyl N-(tert-butoxycarbonyl)-L-phenylalaninate | [1][2][3] |

| CAS Number | 51987-73-6 | [1][3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 279.33 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | 35-42 °C | [1][5][6] |

| Boiling Point | ~403.7 °C at 760 mmHg (Predicted) | [6][7] |

| Density | ~1.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).[3][8] Slightly soluble in water.[3] | |

| Optical Rotation [α]D | -4.0° to -6.0° (c=2 in Methanol) | |

| -26.5° ± 2° (c=1.1% in DMF) | [1] | |

| -25° to -28° (c=1 in CHCl₃) | [3] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are foundational for its application in synthetic chemistry.

The Boc group is acid-labile and is typically removed to allow for peptide bond formation at the N-terminus.

-

Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

-

Protocol:

-

Dissolve the Boc-protected compound in anhydrous DCM.

-

Add TFA to a final concentration of 20-50% (v/v).[9]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[9]

-

Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, remove the solvent and excess TFA in vacuo.[9]

-

The resulting amine trifluoroacetate salt can often be used directly in the subsequent coupling step after neutralization.[9]

-

Saponification of the methyl ester reveals the free carboxylic acid, enabling coupling reactions at the C-terminus.

-

Reagents:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) / Water or Methanol / Water solvent system

-

1 M Hydrochloric acid (HCl) or Acetic Acid

-

-

Protocol:

-

Dissolve the methyl ester in a mixture of THF and water (e.g., 5:1 ratio).[10]

-

Add a 1 M aqueous solution of LiOH.[10]

-

Stir the reaction mixture at room temperature and monitor for completion by TLC.[10]

-

Once the starting material is consumed, carefully acidify the mixture to a pH of ~5 with 1 M HCl or acetic acid.[10]

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[10]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

This protocol outlines the formation of a dipeptide bond after deprotecting the methyl ester.

-

Reagents:

-

Boc-L-phenylalanine (product from Protocol 2)

-

An amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

Coupling agents: 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) or similar carbodiimide.[9]

-

Base: N,N-Diisopropylethylamine (DIEA)[9]

-

Dichloromethane (DCM), anhydrous

-

-

Protocol:

-

Prepare Free Amine: Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM. Add one equivalent of DIEA and stir for 15-20 minutes at room temperature to generate the free amine.[9]

-

Activate Carboxylic Acid: In a separate flask, dissolve Boc-L-phenylalanine and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[9]

-

Add DCC (1.1 equivalents) to the cooled carboxylic acid solution and stir for 30 minutes at 0 °C.

-

Coupling: Add the free amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.[11]

-

Mandatory Visualizations

The diagram below illustrates the central role of this compound and its conversion to reactive intermediates for peptide chain elongation.

Caption: Reactivity pathways of this compound.

This workflow visualizes the key steps in synthesizing a dipeptide, for instance, Boc-Phe-Phe-OMe, starting from the protected phenylalanine derivatives.

Caption: Workflow for the synthesis of a dipeptide (Boc-Phe-Phe-OMe).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. BOC-PHE-OME | 51987-73-6 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Boc-L-phenylalanine Methyl Ester: A Cornerstone in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-L-phenylalanine methyl ester, a pivotal amino acid derivative in the fields of peptide synthesis, medicinal chemistry, and pharmaceutical research. This document details its chemical and physical properties, provides explicit experimental protocols for its use, and illustrates key synthetic workflows.

Core Chemical and Physical Data

This compound, also known as Boc-Phe-OMe, is a derivative of the amino acid L-phenylalanine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is esterified with a methyl group. These modifications enhance its stability and facilitate its use as a fundamental building block in the synthesis of peptides and peptidomimetics.[1]

Below is a summary of its key quantitative data:

| Property | Value | References |

| CAS Number | 51987-73-6 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 36-42 °C | [1] |

| Optical Rotation [α]D²⁰ | -3.0 to -5.0° (c=2% in methanol) | [3] |

| Purity (NMR) | ≥99.98% | [4] |

Applications in Research and Development

This compound is a versatile tool with wide-ranging applications:

-

Peptide Synthesis: It is a crucial component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1] The Boc protecting group allows for the controlled, stepwise addition of phenylalanine residues to a growing peptide chain.[1]

-

Drug Development: Its role in drug design is significant, enabling the modification of peptide structures to improve efficacy, stability, and bioavailability.[1] It has been utilized in the synthesis of various therapeutic agents, including those with potential anthelmintic and cytotoxic activities.[5]

-

Structure-Activity Relationship (SAR) Studies: By incorporating this protected amino acid into peptide sequences, researchers can systematically study how the phenylalanine residue influences the biological activity of a molecule.[1]

-

Biotechnology: It is employed in the production of modified proteins for various industrial applications, such as enzyme production and biocatalysis.[1]

Experimental Protocols

Detailed methodologies for the use of this compound are critical for reproducible research. The following sections provide established protocols for its incorporation into peptide chains.

Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc protecting group from a resin-bound peptide.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to cleave the Boc group.[6]

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.[6]

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 10% DIPEA in DMF.[6]

-

Wash the resin with DMF followed by DCM to prepare for the subsequent coupling step.[6]

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of a Boc-protected amino acid to an amino acid methyl ester in solution.

Materials:

-

Boc-amino acid (e.g., Boc-L-phenylalanine)

-

Amino acid methyl ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)

-

N-Methylmorpholine (NMM)

-

Isobutylchloroformate (IBCF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the Boc-amino acid in THF in a round-bottom flask.[7]

-

Add N-Methylmorpholine to the solution.[7]

-

In a separate flask, prepare the amino acid methyl ester for coupling.

-

Combine the activated Boc-amino acid with the amino acid methyl ester and stir the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction to isolate the protected dipeptide.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Caption: Logical relationship of components in a solution-phase peptide coupling reaction.

Signaling Pathways and Biological Relevance

While this compound itself is not known to directly interact with signaling pathways, it is an indispensable precursor for synthesizing biologically active peptides and peptidomimetics that do. For instance, peptides synthesized using this building block may be designed to act as agonists or antagonists for G-protein coupled receptors (GPCRs), which are integral to a multitude of physiological processes. The metabolites of a derivative of N-Boc-L-phenylalanine methyl ester have demonstrated cytotoxic, hypolipidemic, and anti-inflammatory activities, suggesting that the resulting compounds can modulate complex biological pathways.[8] Therefore, the primary biological relevance of this compound lies in its role as a key component in the chemical synthesis of molecules that target specific cellular signaling cascades in drug discovery and chemical biology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. The Pharmacological Activities of the Metabolites of N-[(Trimethylamineboryl)-Carbonyl]-L-Phenylalanine Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Boc-L-phenylalanine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-L-phenylalanine methyl ester, a critical building block in peptide synthesis and pharmaceutical development. This document details established synthetic methodologies, purification protocols, and key analytical data to assist researchers in the efficient and high-purity production of this important amino acid derivative.

Introduction

N-tert-butoxycarbonyl-L-phenylalanine methyl ester (Boc-L-Phe-OMe) is a widely utilized protected amino acid in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus and the methyl ester on the carboxyl terminus allow for controlled, sequential peptide bond formation. The purity and quality of Boc-L-Phe-OMe are paramount to the successful synthesis of peptides and peptide-based therapeutics. This guide outlines the primary synthetic routes and purification strategies to obtain high-purity this compound.

Synthetic Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound: the direct Boc protection of L-phenylalanine methyl ester and the esterification of Boc-L-phenylalanine.

Method A: Boc Protection of L-Phenylalanine Methyl Ester Hydrochloride

This method involves the protection of the amino group of L-phenylalanine methyl ester hydrochloride using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Reaction Scheme:

Caption: Synthesis via Boc Protection.

Experimental Protocol:

-

Preparation of L-phenylalanine methyl ester free base: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane.[1]

-

Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and generate the free amine.[1]

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) in dichloromethane.

-

Add the (Boc)₂O solution dropwise to the L-phenylalanine methyl ester free base solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Method B: Esterification of Boc-L-phenylalanine

This approach involves the esterification of the carboxylic acid of Boc-L-phenylalanine using a methylating agent, such as methyl iodide or thionyl chloride in methanol.

Reaction Scheme:

Caption: Synthesis via Esterification.

Experimental Protocol:

-

Reaction Setup: Suspend Boc-L-phenylalanine (1.0 equivalent) in methanol at 0°C.

-

Esterification: Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC.

-

Work-up: Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Purification Methodologies

The crude this compound obtained from either synthetic route often requires purification to meet the stringent purity requirements for peptide synthesis. The two most common purification techniques are column chromatography and recrystallization.

Purification Workflow:

Caption: General Purification Workflow.

Purification by Column Chromatography

Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a suitable eluent system, typically a gradient of ethyl acetate in hexane.[1]

-

Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Purification by Recrystallization

Protocol:

-

Solvent Selection: Choose a suitable solvent system for recrystallization. Common systems include ethyl acetate/hexane or diethyl ether/hexane.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate).

-

Crystallization: Slowly add the anti-solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to a constant weight.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 35-42 °C | [2][5] |

Analytical Data

| Analytical Method | Result | Reference |

| Purity (HPLC) | ≥98.5% - ≥99% | [2][4] |

| Optical Rotation | [α]D²⁰ = -26.5 ± 2º (c=1.1% in DMF) | [2] |

| ¹H NMR | Spectrum consistent with structure | [6] |

| ¹³C NMR | Spectrum consistent with structure | [3] |

| Water Content (KF) | ≤0.5% | [4] |

Comparison of Synthetic Methods

| Feature | Method A (Boc Protection) | Method B (Esterification) |

| Starting Material | L-phenylalanine methyl ester HCl | Boc-L-phenylalanine |

| Key Reagent | (Boc)₂O | Thionyl Chloride/Methanol |

| Typical Yield | High | Generally high |

| Byproducts | Triethylammonium chloride, t-butanol, CO₂ | SO₂, HCl |

| Advantages | Mild reaction conditions | Readily available starting material |

| Disadvantages | Requires preparation of free base | Potentially harsh reagents (SOCl₂) |

Conclusion

The synthesis and purification of this compound are well-established processes crucial for the advancement of peptide-based drug discovery and development. The choice between the two primary synthetic routes—Boc protection of the pre-formed methyl ester or esterification of Boc-L-phenylalanine—will depend on factors such as starting material availability, scale, and laboratory capabilities. Subsequent purification by either column chromatography or recrystallization is essential to achieve the high purity required for peptide synthesis. By following the detailed protocols and considering the comparative data presented in this guide, researchers can reliably produce high-quality this compound for their scientific endeavors.

References

Boc-L-phenylalanine Methyl Ester: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-phenylalanine methyl ester (Boc-Phe-OMe). Understanding the chemical stability of this crucial raw material is paramount for its effective use in peptide synthesis, drug discovery, and other applications where purity and integrity are critical. This document details potential degradation pathways, outlines protocols for stability assessment, and provides recommendations for optimal storage to ensure the long-term quality of the compound.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline powder. To maintain its chemical integrity, specific storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation and preserves the integrity of the Boc protecting group. |

| -20°C for long-term storage (up to 3 years as a solid)[1] | Further reduces the rate of potential degradation reactions. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation of the phenylalanine side chain. |

| Moisture | Store in a desiccated environment | The Boc group and the methyl ester are susceptible to hydrolysis, which is exacerbated by moisture. |

| Light | Protect from light | As a general good practice for complex organic molecules, protection from light prevents potential photolytic degradation. |

For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the methyl ester functionality. The two main degradation pathways are hydrolysis.

Acid-Catalyzed Hydrolysis of the Boc Group

The Boc group is sensitive to acidic conditions, leading to its removal (deprotection) to form L-phenylalanine methyl ester. This reaction proceeds via the formation of a stable tert-butyl cation.

Hydrolysis of the Methyl Ester

The methyl ester can undergo hydrolysis under both acidic and basic conditions to yield Boc-L-phenylalanine. This reaction is generally slower than the acid-catalyzed deprotection of the Boc group.

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data (Illustrative)

Table 2: Illustrative Forced Degradation Data

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradant |

| 0.1 M HCl | 24 hours | 60°C | 15% | L-phenylalanine methyl ester |

| 0.1 M NaOH | 24 hours | 60°C | 8% | Boc-L-phenylalanine |

| 3% H₂O₂ | 24 hours | 25°C | < 2% | Oxidation products |

| Thermal | 48 hours | 80°C (solid) | 5% | L-phenylalanine methyl ester |

| Photolytic | 24 hours | 25°C | < 1% | Not significant |

Note: This data is illustrative and intended to show potential degradation trends. Actual degradation rates should be determined experimentally.

Experimental Protocols

To assess the stability of this compound, a comprehensive stability-indicating analytical method and a forced degradation study are essential.

Stability-Indicating HPLC Method (Example)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated to separate this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method should be validated according to ICH guidelines to ensure it is stability-indicating by demonstrating specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and pathways and for establishing the stability-indicating nature of the analytical method.

Diagram 2: Experimental Workflow for Forced Degradation

Caption: A typical workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix the sample solution with 0.1 M hydrochloric acid and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the sample solution with 0.1 M sodium hydroxide and incubate at 60°C. Collect and neutralize samples as in the acid hydrolysis study.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature. Collect samples at specified intervals.

-

Thermal Degradation: Store the solid compound in a sealed vial at an elevated temperature (e.g., 80°C). Dissolve samples taken at different time points for analysis.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber as per ICH Q1B guidelines.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, desiccation, and an inert atmosphere. The primary degradation pathways involve hydrolysis of the Boc group under acidic conditions and, to a lesser extent, hydrolysis of the methyl ester. For researchers and drug development professionals, adherence to proper storage and handling procedures is crucial to ensure the quality and purity of this important synthetic building block. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for any application where the integrity of this compound is critical.

References

Solubility of Boc-L-phenylalanine methyl ester in different organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-phenylalanine methyl ester (Boc-L-phenylalanine methyl ester), a key intermediate in peptide synthesis and various pharmaceutical development processes. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines available solubility data, both qualitative and quantitative, and presents a detailed experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by factors such as the polarity of the solvent, temperature, and the presence of impurities. The "like dissolves like" principle is a useful guideline, suggesting that a solute will dissolve best in a solvent that has a similar polarity.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a general solubility profile can be established.

Qualitative Solubility:

General observations indicate that this compound exhibits good solubility in several common organic solvents. It is reported to be soluble in:

It is described as being only slightly soluble in water.[1]

Quantitative Solubility:

To date, a limited amount of specific quantitative solubility data has been published. The most frequently cited value is for its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Chemical Class | IUPAC Name | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Dimethyl sulfoxide | 200[2][3][4] | ~0.716 |

Note: The quantitative data provided is based on available information. For precise applications, it is highly recommended that researchers determine the solubility experimentally under their specific laboratory conditions.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The exact time may need to be determined experimentally.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a minimum of 2 hours to allow the excess solid to settle.

-

For more complete separation, the vials can be centrifuged at the controlled temperature.

-

-

Sample Processing:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains somewhat limited in readily accessible literature, this guide provides a foundational understanding of its solubility characteristics. The qualitative data and the specific value in DMSO offer valuable starting points for solvent selection in various applications. For research, development, and manufacturing processes requiring precise solubility information, the detailed experimental protocol for the shake-flask method provided herein offers a robust framework for accurate and reproducible determination. By following this guide, researchers and professionals can make more informed decisions regarding solvent systems, thereby enhancing the efficiency and success of their work with this important amino acid derivative.

References

Spectroscopic Analysis of Boc-L-phenylalanine methyl ester: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Boc-L-phenylalanine methyl ester (Boc-Phe-OMe), a crucial derivative in peptide synthesis and drug development.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

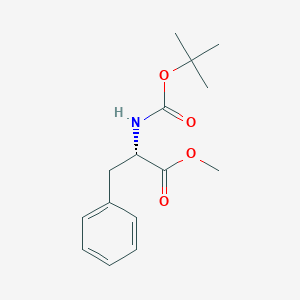

Molecular Structure

This compound is an N-terminally protected form of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group.

-

Chemical Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum confirms the presence of all expected proton environments, from the aromatic ring of the phenylalanine side chain to the protons of the Boc protecting group and the methyl ester.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32-7.20 | m | 5H | Phenyl C-H |

| 5.00 | br s | 1H | N-H |

| 4.40 | br s | 1H | α-CH |

| 3.73 | s | 3H | O-CH₃ (ester) |

| 3.11-3.06 | m | 2H | β-CH₂ |

| 1.40 | s | 9H | C(CH₃)₃ (Boc) |

Table 1: ¹H NMR data for this compound. The spectrum is typically recorded in CDCl₃.[5]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (ester) |

| 154.4 | C=O (Boc) |

| 135.5 | Phenyl C (quaternary) |

| 128.3 | Phenyl C-H |

| 127.7 | Phenyl C-H |

| 126.0 | Phenyl C-H |

| 79.4 | C (CH₃)₃ (Boc, quaternary) |

| 54.6 | α-CH |

| 51.4 | O-CH₃ (ester) |

| 37.3 | β-CH₂ |

| 27.2 | C(C H₃)₃ (Boc) |

Table 2: ¹³C NMR data for this compound. The spectrum is typically recorded in CDCl₃.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument.[5]

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. Typically, 16-32 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369 | Medium | N-H stretch (amide) |

| 2978 | Medium | C-H stretch (aliphatic) |

| 1746 | Strong | C=O stretch (ester) |

| 1717 | Strong | C=O stretch (carbamate, Boc) |

| 1498 | Medium | C=C stretch (aromatic) |

| 1366 | Medium | C-H bend (tert-butyl) |

| 1251-1168 | Strong | C-O stretch (ester & carbamate) |

Table 3: FT-IR spectroscopic data for this compound.[7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with a neat sample.[2] A small amount of the solid compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable for this analysis.[2]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

| m/z Value | Ion Type | Notes |

| 279.147 | [M]⁺ (Exact Mass) | Calculated exact mass for C₁₅H₂₁NO₄.[2][6] |

| 280.15 | [M+H]⁺ | Protonated molecule, often seen in ESI-MS. |

| 302.13 | [M+Na]⁺ | Sodium adduct, common in ESI-MS. |

| 224.12 | [M - C₄H₇O]⁺ | Loss of isobutylene from the Boc group. |

| 180.10 | [M - Boc]⁺ | Loss of the entire Boc group. |

Table 4: Mass spectrometry data for this compound.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique depends on the desired information. Electrospray ionization (ESI) is common for determining the mass of the intact molecule, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may involve fragmentation.[2]

-

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For GC-MS, dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation: Utilize a mass spectrometer coupled with an appropriate inlet system (e.g., LC-ESI-MS or GC-MS).

-

Data Acquisition:

-

Inject the sample into the instrument.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For tandem MS (MS/MS), select the parent ion (e.g., m/z 280) and acquire its fragmentation spectrum.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to High-Purity Boc-L-phenylalanine Methyl Ester for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-L-phenylalanine methyl ester (Boc-L-Phe-OMe) is a critical raw material in the fields of peptide synthesis and pharmaceutical development. Its high purity is paramount for the successful synthesis of peptides and active pharmaceutical ingredients (APIs), directly impacting the yield, purity, and biological activity of the final product. This technical guide provides an in-depth overview of commercially available high-purity Boc-L-phenylalanine methyl ester, including a comparative analysis of supplier specifications, detailed experimental protocols for its synthesis and analysis, and logical workflows for its application.

Commercial Supplier Specifications

For researchers and drug development professionals, selecting a reliable supplier of high-purity this compound is a crucial first step. The following table summarizes the specifications from several prominent commercial suppliers to facilitate a comparative evaluation.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method(s) | Key Physical/Chemical Data |

| Chem-Impex | 02621 | ≥ 99% | HPLC | Melting Point: 35-42 ºC, Optical Rotation: [a]D20 = -26.5 ± 2º (c=1.1% in DMF) |

| MedChemExpress | HY-30090 | 99.73% | NMR | Appearance: White to off-white solid |

| Sigma-Aldrich | 421707 | 98% | Not specified on product page | Melting Point: 36-40 °C (lit.), Optical Activity: [α]22/D −4.0°, c = 2 in methanol |

| Thermo Scientific Chemicals | AAH6307806 | 95% | Not specified on product page | Flash Point: 113°C (235°F) |

| AdooQ Bioscience | A0829 | >99% | HPLC | Storage: -20°C |

| ChemScene | CS-0000116 | ≥97% | Not specified on product page | Storage: 4°C |

Note: The provided data is based on publicly available information and may vary by batch. It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed and up-to-date information.

The Importance of High Purity in Research and Drug Development

The use of high-purity this compound is essential for several reasons:

-

Minimizing Side Reactions: Impurities can lead to unwanted side reactions during peptide synthesis, resulting in a complex mixture of products that is difficult to purify.

-

Ensuring Stereochemical Integrity: The presence of the D-enantiomer can lead to the formation of diastereomeric peptides, which may have different biological activities and toxicological profiles.

-

Reproducibility of Results: Consistent purity from batch to batch is crucial for the reproducibility of experimental results in research and for ensuring the consistent quality of a drug product.

-

Regulatory Compliance: For pharmaceutical applications, the purity of starting materials is strictly regulated by authorities such as the FDA and EMA.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various scientific resources.

Synthesis of this compound

This protocol describes a common method for the N-tert-butoxycarbonylation of L-phenylalanine methyl ester.

Materials:

-

L-phenylalanine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Free Amine: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq.) in dichloromethane. To this solution, add triethylamine (1.1 eq.) dropwise at 0 °C and stir for 30 minutes to generate the free amine. Alternatively, dissolve the hydrochloride salt in a mixture of THF and water (1:1) and treat with sodium bicarbonate (3.0 eq.).

-

Boc Protection: To the solution containing the free amine, add di-tert-butyl dicarbonate (1.05 eq.) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If using an organic solvent like DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

If using a THF/water mixture, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and to detect and quantify any impurities. Chiral HPLC can be used to determine the enantiomeric purity.

-

Typical Conditions:

-

Column: A reverse-phase C18 column is commonly used for purity analysis. A chiral stationary phase (e.g., a cyclodextrin-based column) is used for enantiomeric excess determination.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for reverse-phase HPLC. For chiral separations, a mixture of hexanes and isopropanol is often used.

-

Detection: UV detection at a wavelength of 214 nm or 254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the compound and to assess its purity.

-

¹H NMR (Proton NMR): Provides information about the number and types of protons in the molecule. The spectrum should be consistent with the expected structure of this compound.

-

¹³C NMR (Carbon-13 NMR): Provides information about the carbon framework of the molecule.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common technique for analyzing amino acid derivatives. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows related to this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Decision-making flowchart for selecting a commercial supplier of this compound.

An In-depth Technical Guide to the Key Differences Between Boc-L-phenylalanine and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) and its corresponding methyl ester, Boc-L-phenylalanine methyl ester, are fundamental building blocks in modern peptide synthesis and related areas of medicinal chemistry. The presence or absence of the methyl ester group on the C-terminus imparts significant differences in their physicochemical properties, reactivity, and applications. This technical guide provides a comprehensive analysis of these two critical reagents, detailing their synthesis, purification, and characterization. A key focus is placed on a comparative evaluation of their utility in peptide synthesis, supported by detailed experimental protocols and spectroscopic data.

Introduction

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino functionality of amino acids. Boc-L-phenylalanine is a commercially available and extensively utilized derivative for incorporating phenylalanine residues into peptide chains. The corresponding methyl ester derivative, this compound, serves a crucial role in both solution-phase and solid-phase peptide synthesis, primarily by protecting the C-terminal carboxylic acid. This guide elucidates the critical distinctions between these two compounds, providing researchers with the necessary technical details to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Comparative Analysis

The esterification of the carboxylic acid in Boc-L-phenylalanine to its methyl ester derivative results in notable changes to its physical and chemical properties. These differences are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Boc-L-phenylalanine | This compound |

| Synonyms | Boc-Phe-OH, N-(tert-butoxycarbonyl)-L-phenylalanine | Boc-Phe-OMe, N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester |

| Molecular Formula | C₁₄H₁₉NO₄[1] | C₁₅H₂₁NO₄[2] |

| Molecular Weight | 265.31 g/mol [1] | 279.33 g/mol [2] |

| Appearance | White crystalline powder[1] | White to off-white crystalline powder[2] |

| Melting Point | 80-90 °C[1] | 35-42 °C[3] |

| Optical Rotation | [α]D²⁰ = +25 ± 2º (c=1 in EtOH)[1] | [α]D²⁰ = -26.5 ± 2º (c=1.1% in DMF)[3] |

| Solubility | Soluble in methanol, dichloromethane, DMF, and NMP.[4] | Soluble in DCM, THF, and DMF; slightly soluble in water.[2] |

Spectroscopic Data Comparison

The structural difference between the free carboxylic acid and the methyl ester is clearly discernible through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Boc-L-phenylalanine | This compound |

| ¹H NMR | δ (ppm) in CDCl₃: ~1.4 (s, 9H, Boc), ~3.1 (m, 2H, β-CH₂), ~4.6 (m, 1H, α-CH), ~5.0 (d, 1H, NH), ~7.2 (m, 5H, Ar-H), ~9.8 (br s, 1H, COOH) | δ (ppm) in CDCl₃: ~1.4 (s, 9H, Boc), ~3.0 (m, 2H, β-CH₂), ~3.7 (s, 3H, OCH₃), ~4.5 (m, 1H, α-CH), ~5.0 (d, 1H, NH), ~7.2 (m, 5H, Ar-H) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~28.3 (Boc CH₃), ~38.5 (β-C), ~54.5 (α-C), ~80.2 (Boc C), ~127.0, 128.6, 129.5 (Ar-C), ~136.0 (Ar C-ipso), ~155.5 (C=O, Boc), ~175.0 (C=O, acid) | δ (ppm) in CDCl₃: ~28.3 (Boc CH₃), ~38.0 (β-C), ~52.1 (OCH₃), ~54.0 (α-C), ~80.0 (Boc C), ~126.9, 128.5, 129.3 (Ar-C), ~136.2 (Ar C-ipso), ~155.1 (C=O, Boc), ~172.1 (C=O, ester) |

| FTIR | ~3300 cm⁻¹ (O-H stretch, broad), ~1710 cm⁻¹ (C=O stretch, acid), ~1690 cm⁻¹ (C=O stretch, carbamate) | No broad O-H stretch, ~1740 cm⁻¹ (C=O stretch, ester), ~1700 cm⁻¹ (C=O stretch, carbamate) |

| Mass Spec. | Common fragments include loss of the Boc group (-100 Da) and isobutylene (-56 Da).[5] | Similar fragmentation of the Boc group, with the parent ion reflecting the higher molecular weight. |

Role in Peptide Synthesis: Key Differences in Reactivity and Application

The primary distinction in the application of Boc-L-phenylalanine and its methyl ester lies in their roles during peptide synthesis.

-

Boc-L-phenylalanine (Boc-Phe-OH): This compound is used to introduce a phenylalanine residue into a growing peptide chain. Its free carboxylic acid is the reactive site for coupling with the free amino group of another amino acid or a resin-bound peptide.[1] This carboxyl group must be activated using a coupling reagent (e.g., DCC, HBTU) to facilitate peptide bond formation.

-

This compound (Boc-Phe-OMe): In this derivative, the carboxylic acid is protected as a methyl ester. This protection prevents it from reacting during the activation and coupling of other amino acids.[6] It is therefore often used as the C-terminal amino acid in solution-phase peptide synthesis. The methyl ester can be removed by saponification (hydrolysis with a base like NaOH or LiOH) at the end of the synthesis to yield the free carboxylic acid.

The choice between using a free acid or a protected ester has significant implications for the synthetic strategy:

-

Solubility: The methyl ester derivative often exhibits improved solubility in organic solvents compared to the free acid, which can be advantageous in solution-phase synthesis.

-

Side Reactions: The free carboxylic acid of Boc-L-phenylalanine can potentially lead to side reactions if not properly activated or if the coupling conditions are not optimized. The methyl ester protection mitigates these risks at the C-terminus.

-

Synthetic Strategy: Boc-L-phenylalanine is the standard choice for stepwise solid-phase peptide synthesis (SPPS), where the C-terminus is anchored to the resin. This compound is more commonly employed in fragment condensation strategies or in solution-phase synthesis.

Experimental Protocols

Synthesis of Boc-L-phenylalanine

This protocol is adapted from standard procedures using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine

-

Ethyl acetate

-

Hexane

-

2.5 N Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred mixture of L-phenylalanine (0.1 mol) in 60 mL of water and 60 mL of peroxide-free dioxane, add 21 mL of triethylamine.

-

To the resulting solution, add 27.1 g (0.11 mol) of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile.

-

Stir the solution for 3 hours.

-

Dilute the solution with 150 mL of water and extract with four 200-mL portions of ethyl ether.

-

Acidify the aqueous layer to pH 2.5 with cold 2.5 N hydrochloric acid, resulting in an oily layer.

-

Extract the mixture with three 100-mL portions of methylene chloride.

-

Combine the organic extracts and dry with anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

To the resulting thick oil, add hexane to induce crystallization.

-

Collect the white crystalline solid by filtration, wash with hexane, and dry under reduced pressure.

Synthesis of this compound

This protocol describes the esterification of Boc-L-phenylalanine.

Materials:

-

Boc-L-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or acetyl chloride

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend Boc-L-phenylalanine (0.05 mol) in 100 mL of anhydrous methanol and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (0.06 mol) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The suspension will become a clear solution.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid or a colorless oil that solidifies upon standing.

Purification and Analysis

-

Purification: Both compounds can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexane.

-

Analysis: Purity is assessed by HPLC and TLC. Structure confirmation is achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Workflows and Pathways

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Boc-SPPS, where Boc-L-phenylalanine would be incorporated.

Solution-Phase Dipeptide Synthesis Workflow

This diagram shows a typical workflow for synthesizing a dipeptide using Boc-L-phenylalanine and an amino acid methyl ester.

Substance P Signaling Pathway

Boc-L-phenylalanine is a key building block for the synthesis of Substance P and its analogs, which are used to study the neurokinin-1 (NK-1) receptor signaling pathway.[3]

Conclusion

Boc-L-phenylalanine and its methyl ester are indispensable tools in the synthesis of peptides and peptidomimetics. The primary difference between them, the presence of a C-terminal methyl ester, dictates their specific applications. Boc-L-phenylalanine, with its free carboxylic acid, is the activated component for peptide bond formation, making it a staple for elongating a peptide chain. In contrast, this compound provides a protected C-terminus, ideal for use as a starting point in solution-phase synthesis or in fragment condensation strategies. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the rational design and efficient execution of complex synthetic projects in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-L-phenylalanine Methyl Ester in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of Boc-L-phenylalanine methyl ester as a starting material in Boc-based solid-phase peptide synthesis (SPPS). As the C-terminus is protected by a methyl ester, a preliminary saponification step is required to furnish the free carboxylic acid necessary for coupling to the solid support. This protocol details the hydrolysis of the methyl ester, followed by a standard, robust Boc-SPPS workflow for the elongation of the peptide chain. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary protocols and data to successfully incorporate this protected amino acid derivative into their peptide synthesis workflows.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains on a solid support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established and robust method for SPPS.[2] this compound is a readily available and stable derivative of phenylalanine.[3] However, its direct application in conventional SPPS is precluded by the methyl ester protection of the C-terminal carboxyl group, which is the point of attachment to the resin.

This application note provides a two-stage protocol. The first part details the saponification of this compound to yield Boc-L-phenylalanine. The second part outlines a standard Boc-SPPS protocol using the resulting Boc-L-phenylalanine as the first amino acid to be coupled to the resin. The protocols provided are suitable for both manual and automated peptide synthesis.

Data Presentation

The successful synthesis of peptides relies on high efficiency at each step of the process. The following table summarizes representative quantitative data for the key stages of the protocol. Actual yields and purities are sequence-dependent and may vary.

| Parameter | Typical Value | Monitoring Method |

| Saponification | ||

| Reaction Yield | >90% | TLC, LC-MS |

| Product Purity | >98% | NMR, HPLC |

| Solid-Phase Peptide Synthesis | ||

| Resin Loading Efficiency | 0.5 - 1.0 mmol/g | Gravimetric analysis, UV quantification of Fmoc release (if applicable to the linker) |

| Boc Deprotection Efficiency | >99% | Kaiser Test (Ninhydrin Test) |

| Coupling Efficiency (per step) | >99% | Kaiser Test (Ninhydrin Test) |

| Overall Crude Peptide Yield | 50 - 80% | Gravimetric analysis post-cleavage |

| Crude Peptide Purity | 50 - 70% | RP-HPLC |

| Final Purified Peptide Yield | 15 - 40% | RP-HPLC purification |

Experimental Protocols

Part 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to generate the free carboxylic acid required for SPPS.

Materials and Reagents:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1N solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as THF or methanol in a round-bottom flask.

-

Addition of Base: In a separate container, dissolve LiOH or NaOH (1.5 - 2 equivalents) in water and add it to the solution of the ester.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC until the starting material is consumed.[4]

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and wash with a non-polar organic solvent like ethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1N HCl.[4]

-

A white precipitate of Boc-L-phenylalanine should form.

-

-

Extraction and Drying:

-

Extract the acidified aqueous layer with DCM or ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]

-

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield Boc-L-phenylalanine as a white solid. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Part 2: Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc-L-phenylalanine prepared in Part 1.

Materials and Reagents:

-

Boc-L-phenylalanine (from Part 1)

-

Merrifield resin (or other suitable resin for peptide acids)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Scavengers (e.g., anisole, thioanisole) for cleavage

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes with gentle agitation.[1] After swelling, drain the solvent.

-

First Amino Acid Coupling (Loading):

-

Dissolve Boc-L-phenylalanine (2-4 equivalents relative to the resin substitution) and HOBt (if using DIC) in DMF.

-

Add DIC (1 equivalent per equivalent of amino acid) to the solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the swollen resin.

-

Add DIEA (1-2 equivalents) and agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes. Wash the resin with DMF and DCM.

-

Nα-Boc Deprotection:

-

Neutralization:

-

Wash the resin with IPA to shrink the resin and help remove residual acid.

-

Wash the resin with DCM.

-

Treat the resin with a 5-10% solution of DIEA in DCM for 2 minutes. Repeat this step once.[1]

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Subsequent Amino Acid Coupling:

-

Repeat the coupling step as described in step 2 with the next Nα-Boc protected amino acid.

-

-

Peptide Elongation: Repeat the deprotection (step 4), neutralization (step 5), and coupling (step 6) cycles until the desired peptide sequence is assembled.

-

Final Boc Deprotection: After the final coupling step, perform a final deprotection (step 4) to remove the Boc group from the N-terminal amino acid.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail, typically containing a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) and scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups.[2] Caution: HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures.

-

The cleavage reaction is typically carried out for 1-2 hours at 0°C to room temperature.

-

-

Peptide Precipitation and Purification:

-

After cleavage, precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the crude peptide with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Caption: Workflow for the saponification of this compound.

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for the Boc Deprotection of Phenylalanine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from phenylalanine methyl ester (Boc-Phe-OMe). The Boc protecting group is widely used in peptide synthesis and organic chemistry to temporarily mask the reactivity of the amine functionality.[1][2][3] Its removal is a critical step, and the protocols outlined herein describe two of the most common and effective acidic deprotection methods: using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[1][4] This guide includes a summary of quantitative data, detailed experimental procedures, and visual diagrams to ensure clarity and reproducibility.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, particularly in solid-phase peptide synthesis (SPPS), due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1][5] The deprotection mechanism is an acid-catalyzed elimination reaction. Protonation of the carbamate carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to yield the free amine as an ammonium salt.[1][3][6]

The liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of nucleophilic residues.[2] To mitigate this, scavengers can be added to the reaction mixture, although for a simple substrate like phenylalanine methyl ester, this is often not necessary.

Comparative Data of Deprotection Protocols

The choice between TFA and HCl for Boc deprotection often depends on the substrate's sensitivity to strong acids, the desired salt form of the product, and the scale of the reaction. The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-phenylalanine methyl ester.

| Deprotection Method | Reagents & Solvents | Temperature | Time | Typical Yield | Purity | Salt Form |

| Protocol 1: TFA | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | >95% | High | Trifluoroacetate |

| Protocol 2: HCl | 4M HCl in 1,4-Dioxane | Room Temperature | 1 - 4 hours | >90% | High | Hydrochloride |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is one of the most common and rapid methods for Boc deprotection.[4]

Materials:

-

Boc-L-phenylalanine methyl ester (Boc-Phe-OMe)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Dissolve Boc-Phe-OMe (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[7] A common ratio is 1:1 TFA:DCM.[4]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[4][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Work-up: a. Dissolve the resulting residue in an organic solvent such as ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. (Caution: CO₂ evolution).[4][8] c. Wash the organic layer with brine.[4] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free amine of phenylalanine methyl ester.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl)

Using a solution of HCl in an organic solvent is another standard method for Boc deprotection and directly yields the hydrochloride salt of the amine, which is often desirable for stability and subsequent reactions.[1][4]

Materials:

-

This compound (Boc-Phe-OMe)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Place Boc-Phe-OMe (1.0 equiv) in a round-bottom flask.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[1]

-

Stir the mixture at room temperature for 1 to 4 hours.[4]

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, the product, phenylalanine methyl ester hydrochloride, will often precipitate from the reaction mixture.

-

Work-up: a. The solid product can be collected by filtration. b. Wash the collected solid with a solvent in which the product is insoluble, such as cold diethyl ether, to remove any impurities.[1][4] c. Dry the product under vacuum to yield L-phenylalanine methyl ester hydrochloride.

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical transformation and the general experimental workflow for the Boc deprotection of phenylalanine methyl ester.

Caption: Chemical transformation of Boc-Phe-OMe deprotection.

Caption: Generalized experimental workflow for Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Application Notes and Protocols: Synthesis of Specific Dipeptides Using Boc-L-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals